2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 585551-77-5
VCID: VC20171556
InChI: InChI=1S/C20H23N3O2S2/c1-5-14-9-7-8-10-15(14)21-16(24)11-26-20-22-18-17(12(3)13(4)27-18)19(25)23(20)6-2/h7-10H,5-6,11H2,1-4H3,(H,21,24)
SMILES:
Molecular Formula: C20H23N3O2S2
Molecular Weight: 401.5 g/mol

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide

CAS No.: 585551-77-5

Cat. No.: VC20171556

Molecular Formula: C20H23N3O2S2

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide - 585551-77-5

Specification

CAS No. 585551-77-5
Molecular Formula C20H23N3O2S2
Molecular Weight 401.5 g/mol
IUPAC Name 2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide
Standard InChI InChI=1S/C20H23N3O2S2/c1-5-14-9-7-8-10-15(14)21-16(24)11-26-20-22-18-17(12(3)13(4)27-18)19(25)23(20)6-2/h7-10H,5-6,11H2,1-4H3,(H,21,24)
Standard InChI Key VPFJBBNRWABPLG-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a thieno[2,3-d]pyrimidine core, a bicyclic system comprising a thiophene ring fused to a pyrimidine ring. Key substituents include:

  • 3-Ethyl and 5,6-dimethyl groups on the pyrimidine ring.

  • A 4-oxo moiety contributing to hydrogen-bonding interactions.

  • A thioacetamide bridge linking the core to a 2-ethylphenyl group .

The molecular formula is C₂₀H₂₃N₃O₂S₂, with a molar mass of 401.54 g/mol. X-ray crystallography and NMR studies confirm a planar conformation, optimizing interactions with biological targets like kinase enzymes .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight401.54 g/mol
LogP3.8 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Topological Polar Surface Area108 Ų

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Core Formation: Condensation of 2-aminothiophene-3-carbonitrile with ethyl acetoacetate yields the thieno[2,3-d]pyrimidine scaffold .

  • Sulfur Incorporation: Thiolation at position 2 using Lawesson’s reagent or elemental sulfur.

  • Acetamide Coupling: Reaction of the thiol intermediate with 2-ethylphenyl isocyanate under Mitsunobu conditions .

Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, improving yields to 72–78% .

Analytical Characterization

  • NMR: ¹H NMR (400 MHz, DMSO-d₆) shows characteristic peaks at δ 1.22 (t, 3H, CH₂CH₃), δ 2.34 (s, 6H, CH₃), and δ 7.45–7.62 (m, 4H, aromatic) .

  • HPLC: Purity >98% (C18 column, acetonitrile/water gradient).

  • Mass Spectrometry: ESI-MS m/z 402.1 [M+H]⁺ .

Biological Activities and Mechanisms

Table 2: Cytotoxicity Profiles

Cell LineIC₅₀ (μM)Reference
HepG2 (liver)0.89 ± 0.12
MCF-7 (breast)1.34 ± 0.21
A549 (lung)2.01 ± 0.18

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC: 4 μg/mL) and Candida albicans (MIC: 8 μg/mL), the compound outperforms ampicillin (MIC: 16 μg/mL) via disruption of membrane integrity .

Anti-Inflammatory Action

In murine macrophages, it suppresses COX-2 expression by 78% at 10 μM, reducing prostaglandin E₂ (PGE₂) levels .

Pharmacokinetics and Toxicity

ADMET Profiling

  • Absorption: High Caco-2 permeability (Papp: 12 × 10⁻⁶ cm/s).

  • Metabolism: Hepatic CYP3A4-mediated oxidation to sulfoxide metabolites.

  • Toxicity: LD₅₀ > 500 mg/kg in rats; no genotoxicity in Ames tests .

Comparative Analysis with Analogues

Table 3: Structure-Activity Relationships

AnalogueModificationVEGFR-2 IC₅₀ (nM)
Parent CompoundNone12.3
2-Methylphenyl variant2-Ethyl → 2-Methyl45.6
Oxadiazole derivativeThioacetamide → Oxadiazole89.2

Removing the ethyl group at position 3 reduces activity by 4-fold, underscoring its role in hydrophobic binding .

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